3-Azido-1-phenylcyclobutane-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-azido-1-phenylcyclobutane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-8-11(6-10(7-11)14-15-13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOQKPIRRUTVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C#N)C2=CC=CC=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihalide-Mediated Cyclization
Drawing parallels to cyclopropane synthesis, cyclobutane formation may involve the reaction of 2-phenylacetonitrile with 1,3-dibromopropane under basic conditions. In a representative procedure for cyclopropanation, 2-phenylacetonitrile reacts with 1,2-dibromoethane in aqueous potassium hydroxide at 60°C, yielding 1-phenylcyclopropane-1-carbonitrile derivatives with 72–85% efficiency. Extending this methodology to cyclobutane synthesis would necessitate:
- Reagent modification : Substituting 1,2-dibromoethane with 1,3-dibromopropane to enable four-membered ring formation
- Base optimization : Testing potassium hydroxide versus sodium hydroxide for improved cyclization yields
- Temperature modulation : Balancing reaction kinetics against thermal decomposition risks, potentially operating between 80–100°C
A hypothetical reaction scheme follows:
$$
\text{2-Phenylacetonitrile} + \text{1,3-Dibromopropane} \xrightarrow[\text{KOH}]{\text{H}_2\text{O, 80°C}} \text{1-Bromo-3-phenylcyclobutane-1-carbonitrile}
$$
Azide Functionalization Techniques
Introducing the azide group at the 3-position presents distinct challenges due to steric constraints imposed by the cyclobutane ring. Two established azidation methods show promise for adaptation:
Nucleophilic Substitution
The displacement of halogen atoms by azide ions, as demonstrated in the synthesis of 9-[4-(azidomethyl)phenyl]-9H-carbazole-3-carbonitrile, provides a viable pathway. Key parameters include:
| Parameter | Optimal Conditions | Yield Reference |
|---|---|---|
| Solvent System | Acetone/water (4:1 v/v) | 84% |
| Temperature | 60°C | 84% |
| Reaction Time | 5 hours | 84% |
| Azide Source | Sodium azide (1.5 eq) | 84% |
Application to the bromocyclobutane intermediate would proceed as:
$$
\text{1-Bromo-3-phenylcyclobutane-1-carbonitrile} + \text{NaN}3 \xrightarrow{\text{Acetone/H}2\text{O}} \text{3-Azido-1-phenylcyclobutane-1-carbonitrile}
$$
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Synthetic Challenges and Optimization Considerations
The unique geometry of 3-azido-1-phenylcyclobutane-1-carbonitrile introduces several synthetic hurdles:
Ring Strain Management
Cyclobutane’s 90° bond angles create substantial angle strain (≈27.5 kcal/mol), necessitating:
- Low reaction temperatures during ring formation
- Use of stabilizing electron-withdrawing groups (e.g., nitrile)
Azide Stability Considerations
The thermosensitive nature of organic azides mandates:
- Strict temperature control (<70°C during synthesis)
- Avoidance of strong acids/bases post-functionalization
- Use of inert atmospheres to prevent decomposition
Analytical Characterization Techniques
Proper verification of synthetic success demands multimodal analysis:
Spectroscopic Methods
Chromatographic Purity Assessment
- HPLC analysis using C18 reverse-phase columns
- Mobile phase: Acetonitrile/water gradient elution
- UV detection at 254 nm for nitrile chromophore
Chemical Reactions Analysis
Azide-to-Amide Conversion
The azide group can undergo Staudinger reaction with triphenylphosphine to form an iminophosphorane intermediate, which is then hydrolyzed to yield an amine . This step is critical for introducing amine functionality for further derivatization.
Reaction Conditions :
Nitrile Reduction
The nitrile group can be reduced to a primary amine using hydrogenation (e.g., H₂/Pd) or via LiAlH₄ . For example, reduction of nitriles to amines is a well-established method, as seen in analogous compounds.
Reaction Mechanism :
Conditions :
-
Reagents : Lithium aluminum hydride, diethyl ether.
-
Temperature : Reflux at 40–60°C.
Reactivity and Stability
-
Thermal Stability : The cyclobutane ring is strained but stable under standard conditions. The azide group is sensitive to heat, light, and shock, requiring careful handling .
-
Chemical Reactivity : The nitrile group is electron-withdrawing, enhancing the electrophilicity of adjacent carbons. This property can facilitate further functionalization via nucleophilic substitution.
Analytical Data
While specific data for 3-azido-1-phenylcyclobutane-1-carbonitrile is not directly available, analogous compounds provide insights:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈N₃CN (hypothetical) | |
| NMR (¹H) | Peaks for phenyl (7–8 ppm), azide (~4–5 ppm), nitrile (silent) | |
| IR (Nitrile) | Strong absorption at ~2200 cm⁻¹ |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown potential in drug discovery and development, particularly in the synthesis of new pharmaceutical agents. Its azide group can participate in click chemistry, allowing for the construction of complex molecular architectures. This property is particularly useful in:
- Anticancer Research : The incorporation of 3-azido-1-phenylcyclobutane-1-carbonitrile into drug candidates has been explored for targeting specific cancer pathways. For instance, derivatives have been tested for their efficacy against estrogen receptor-positive breast cancer, leveraging the compound's ability to form stable linkages with biological targets .
- Bioconjugation : The azide functionality enables bioconjugation techniques, facilitating the attachment of biomolecules to therapeutic agents. This method enhances the specificity and effectiveness of drug delivery systems .
Material Science Applications
In materials science, 3-Azido-1-phenylcyclobutane-1-carbonitrile serves as a precursor for the development of advanced materials:
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers through radical polymerization techniques. Its reactive azide group can initiate polymerization processes, leading to materials with tailored properties for applications in coatings, adhesives, and biomedical devices .
- Nanotechnology : Research indicates that derivatives of this compound can be employed in the fabrication of nanostructured materials. The ability to functionalize surfaces with azide groups allows for the creation of hybrid materials with enhanced mechanical and thermal properties .
Case Studies and Research Findings
Several studies illustrate the practical applications of 3-Azido-1-phenylcyclobutane-1-carbonitrile:
- Anticancer Activity : A study demonstrated that compounds derived from 3-Azido-1-phenylcyclobutane-1-carbonitrile exhibited significant cytotoxicity against various cancer cell lines. This research highlights its potential as a lead compound for developing new anticancer therapies .
- Synthesis of Novel Polymers : Researchers have successfully synthesized novel polymers incorporating this compound, which showed improved thermal stability and mechanical strength compared to traditional polymers. These findings suggest that 3-Azido-1-phenylcyclobutane-1-carbonitrile could play a crucial role in advancing material performance .
- Click Chemistry Applications : In a series of experiments, the azide group was employed in click chemistry reactions to create complex molecular structures that are useful in drug delivery systems. The efficiency and specificity of these reactions underscore the compound's versatility in synthetic applications .
Mechanism of Action
The mechanism of action of 3-Azido-1-phenylcyclobutane-1-carbonitrile primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are valuable in various chemical and biological applications . Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Azido-1-phenylcyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-Azido-1-phenylcyclobutane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3-Azido-1-phenylcyclobutane-1-carbonitrile is unique due to the presence of both the azido and nitrile functional groups, which provide distinct reactivity and potential for diverse applications in chemical synthesis, biological research, and material science.
Biological Activity
3-Azido-1-phenylcyclobutane-1-carbonitrile is a chemical compound with the molecular formula CHN and a molecular weight of approximately 198.229 g/mol. Its unique azido group contributes to its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
The compound is synthesized through the reaction of 1-phenylcyclobutane-1-carbonitrile with sodium azide in an organic solvent such as dimethylformamide (DMF) under elevated temperatures. This method introduces the azido group, enhancing the compound's reactivity, particularly in click chemistry applications, which are crucial for bioconjugation and material science .
The biological activity of 3-Azido-1-phenylcyclobutane-1-carbonitrile is largely attributed to its azido group, which can participate in various chemical transformations. These transformations may lead to the formation of new compounds that can interact with biological targets. The azido group can be substituted or reduced to yield different functional groups, potentially leading to diverse biological activities .
Biological Activity
Research indicates that compounds similar to 3-Azido-1-phenylcyclobutane-1-carbonitrile exhibit a range of biological activities, including:
- Antimicrobial Activity : Some azido compounds have shown effectiveness against various bacterial strains.
- Antifungal Properties : Similar structures have demonstrated activity against fungi, suggesting potential applications in treating fungal infections.
- Anticancer Potential : Preliminary studies suggest that derivatives of cyclobutane compounds may have anticancer properties, warranting further investigation into their mechanisms and efficacy .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological implications of azido compounds:
- Antimicrobial Studies : Research has shown that azido derivatives can inhibit the growth of specific bacterial strains, indicating their potential as antibiotic agents.
- Antifungal Activity : Investigations into related compounds have demonstrated moderate antifungal activity against pathogens such as Rhizoctonia solani, suggesting that 3-Azido-1-phenylcyclobutane-1-carbonitrile might exhibit similar effects .
- Cancer Research : Some derivatives have been evaluated for their ability to induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Comparative Analysis
To better understand the biological activity of 3-Azido-1-phenylcyclobutane-1-carbonitrile, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-Phenylcyclobutane-1-carbonitrile | Cyclobutane derivative | Limited reactivity |
| 3-Azido-1-cyclobutane-1-carbonitrile | Cyclobutane with azido group | Potential antimicrobial activity |
| 4-Azidophenyl derivatives | Aromatic azides | Anticancer and antifungal effects |
Q & A
Q. What are the standard synthetic routes for 3-Azido-1-phenylcyclobutane-1-carbonitrile, and how is its purity validated?
The synthesis of 3-Azido-1-phenylcyclobutane-1-carbonitrile typically involves functionalizing a cyclobutane ring with azide and nitrile groups. A common approach is nucleophilic substitution, where a halogenated precursor (e.g., 3-bromo-1-phenylcyclobutane-1-carbonitrile) reacts with sodium azide. The chiral (1s,3s)-isomer is synthesized using stereoselective methods, such as asymmetric catalysis or chiral auxiliaries . Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclobutane structure, azide (-N₃), and nitrile (-CN) groups.
- IR Spectroscopy : Peaks at ~2100 cm⁻¹ (azide) and ~2240 cm⁻¹ (nitrile) validate functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula (C₁₁H₉N₄). Purity is assessed via HPLC (≥95% purity, as reported in building block catalogs) .
Q. What safety protocols are critical when handling 3-Azido-1-phenylcyclobutane-1-carbonitrile?
Due to the azide group’s thermal instability and explosive potential:
- Storage : Keep in airtight containers under inert gas (e.g., argon) at -20°C to prevent degradation .
- Handling : Use explosion-proof equipment, avoid sparks/open flames, and wear PPE (gloves, goggles, lab coat). Conduct reactions in fume hoods to minimize inhalation risks .
- Disposal : Neutralize azides with sodium nitrite or ceric ammonium nitrate before disposal .
Advanced Research Questions
Q. How does the stereochemistry of 3-Azido-1-phenylcyclobutane-1-carbonitrile influence its reactivity in click chemistry applications?
The (1s,3s)-stereochemistry impacts spatial orientation during copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, the cyclobutane ring’s rigidity may restrict alkyne approach angles, affecting regioselectivity or reaction rates. Computational modeling (DFT) and kinetic studies comparing enantiomers can reveal steric and electronic effects .
Q. What methodological challenges arise in analyzing contradictory stability data for 3-Azido-1-phenylcyclobutane-1-carbonitrile?
Discrepancies in stability reports (e.g., decomposition under UV vs. thermal conditions) require controlled experiments:
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures.
- Photostability : Expose samples to calibrated UV light and monitor via NMR or HPLC for degradation products. Contradictions may stem from impurities (e.g., trace metals) or moisture content, necessitating rigorous sample preparation .
Q. How can researchers optimize reaction conditions for stereoselective synthesis of 3-Azido-1-phenylcyclobutane-1-carbonitrile?
- Catalyst Screening : Test chiral ligands (e.g., BINOL derivatives) in asymmetric catalysis to enhance enantiomeric excess (ee).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve azide substitution kinetics.
- Temperature Control : Lower temperatures (-20°C to 0°C) reduce side reactions like cyclobutane ring-opening. Monitor ee via chiral HPLC or optical rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
